molecular formula C23H23N3O3 B2605966 5-(benzyloxy)-2-(4-phenylpiperazine-1-carbonyl)pyridin-4(1H)-one CAS No. 1021212-50-9

5-(benzyloxy)-2-(4-phenylpiperazine-1-carbonyl)pyridin-4(1H)-one

Cat. No. B2605966
CAS RN: 1021212-50-9
M. Wt: 389.455
InChI Key: FNBWGMQLVYIXST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(benzyloxy)-2-(4-phenylpiperazine-1-carbonyl)pyridin-4(1H)-one, also known as BPP-5a, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. BPP-5a belongs to the class of pyridinone derivatives, which have been extensively studied for their biological activities.

Mechanism of Action

The mechanism of action of 5-(benzyloxy)-2-(4-phenylpiperazine-1-carbonyl)pyridin-4(1H)-one involves its ability to bind to specific target proteins, leading to the inhibition of their activity. For example, 5-(benzyloxy)-2-(4-phenylpiperazine-1-carbonyl)pyridin-4(1H)-one has been shown to inhibit the activity of butyrylcholinesterase by binding to its active site, thereby preventing the hydrolysis of acetylcholine. Similarly, 5-(benzyloxy)-2-(4-phenylpiperazine-1-carbonyl)pyridin-4(1H)-one has been shown to inhibit the activity of cancer-associated proteins, such as cyclin-dependent kinase 2, by binding to their active sites and preventing their phosphorylation.
Biochemical and Physiological Effects
5-(benzyloxy)-2-(4-phenylpiperazine-1-carbonyl)pyridin-4(1H)-one has been shown to have various biochemical and physiological effects, depending on the target protein it binds to. For example, the inhibition of butyrylcholinesterase by 5-(benzyloxy)-2-(4-phenylpiperazine-1-carbonyl)pyridin-4(1H)-one leads to an increase in acetylcholine levels, which can improve cognitive function. Similarly, the inhibition of cancer-associated proteins by 5-(benzyloxy)-2-(4-phenylpiperazine-1-carbonyl)pyridin-4(1H)-one leads to a decrease in cell proliferation and tumor growth.

Advantages and Limitations for Lab Experiments

5-(benzyloxy)-2-(4-phenylpiperazine-1-carbonyl)pyridin-4(1H)-one has several advantages for use in lab experiments, including its high purity and potency. However, 5-(benzyloxy)-2-(4-phenylpiperazine-1-carbonyl)pyridin-4(1H)-one also has some limitations, such as its low solubility in aqueous solutions, which can make it difficult to use in certain assays.

Future Directions

There are several future directions for the study of 5-(benzyloxy)-2-(4-phenylpiperazine-1-carbonyl)pyridin-4(1H)-one, including the development of more efficient synthesis methods and the identification of new target proteins. Additionally, the potential applications of 5-(benzyloxy)-2-(4-phenylpiperazine-1-carbonyl)pyridin-4(1H)-one in the treatment of other diseases, such as Parkinson's disease and cancer, should be further explored. Finally, the development of 5-(benzyloxy)-2-(4-phenylpiperazine-1-carbonyl)pyridin-4(1H)-one analogs with improved properties, such as solubility and selectivity, could lead to the development of more effective therapies.

Synthesis Methods

The synthesis of 5-(benzyloxy)-2-(4-phenylpiperazine-1-carbonyl)pyridin-4(1H)-one involves the reaction of 4-chloro-2-(1-benzyloxy-4-pyridinyl)-1H-pyridin-3-one with 4-phenylpiperazine-1-carboxylic acid under basic conditions. The reaction yields 5-(benzyloxy)-2-(4-phenylpiperazine-1-carbonyl)pyridin-4(1H)-one in good yield and high purity.

Scientific Research Applications

5-(benzyloxy)-2-(4-phenylpiperazine-1-carbonyl)pyridin-4(1H)-one has been studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and cancer research. In medicinal chemistry, 5-(benzyloxy)-2-(4-phenylpiperazine-1-carbonyl)pyridin-4(1H)-one has been shown to exhibit potent inhibitory activity against various enzymes, including butyrylcholinesterase and acetylcholinesterase, which are involved in the pathogenesis of Alzheimer's disease. 5-(benzyloxy)-2-(4-phenylpiperazine-1-carbonyl)pyridin-4(1H)-one has also been shown to possess antiproliferative activity against cancer cells, making it a promising candidate for cancer therapy.

properties

IUPAC Name

5-phenylmethoxy-2-(4-phenylpiperazine-1-carbonyl)-1H-pyridin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O3/c27-21-15-20(24-16-22(21)29-17-18-7-3-1-4-8-18)23(28)26-13-11-25(12-14-26)19-9-5-2-6-10-19/h1-10,15-16H,11-14,17H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNBWGMQLVYIXST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC(=O)C(=CN3)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(benzyloxy)-2-(4-phenylpiperazine-1-carbonyl)pyridin-4(1H)-one

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